Cas no 325802-68-4 (N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide)
N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
- 8-allyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- 2H-1-Benzopyran-3-carboxamide, N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-8-(2-propen-1-yl)-
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- Inchi: 1S/C21H23NO3/c1-2-7-16-10-6-11-17-14-18(21(24)25-19(16)17)20(23)22-13-12-15-8-4-3-5-9-15/h2,6,8,10-11,14H,1,3-5,7,9,12-13H2,(H,22,23)
- InChI Key: DJMBEBMYQHKRGD-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=C(CC=C)C=CC=C2C=C1C(NCCC1CCCCC=1)=O
Experimental Properties
- Density: 1.164±0.06 g/cm3(Predicted)
- Boiling Point: 585.3±50.0 °C(Predicted)
- pka: 12.71±0.20(Predicted)
N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0777-1929-2μmol |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide |
325802-68-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0777-1929-5μmol |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide |
325802-68-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0777-1929-10μmol |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide |
325802-68-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0777-1929-20μmol |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide |
325802-68-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0777-1929-1mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide |
325802-68-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0777-1929-2mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide |
325802-68-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0777-1929-3mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide |
325802-68-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0777-1929-4mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide |
325802-68-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0777-1929-5mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide |
325802-68-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0777-1929-10mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide |
325802-68-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
Introduction to N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide (CAS No. 325802-68-4)
N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 325802-68-4, belongs to the chromene class of heterocyclic compounds, which are widely recognized for their diverse pharmacological properties. The presence of multiple functional groups, including an amide moiety, a cyclohexenyl ring, and an ethyl side chain, contributes to its intricate chemical behavior and makes it a promising candidate for further investigation in drug discovery and development.
The chromene scaffold is particularly interesting because it is found in numerous natural products and synthetic derivatives that exhibit a broad spectrum of biological effects. For instance, flavonoids, which are a subclass of chromenes, are well-documented for their antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern in N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide may confer additional or modified biological activities compared to simpler chromene derivatives. This compound’s potential as a pharmacophore has been explored in various preclinical studies, where its interactions with biological targets have been scrutinized to understand its mechanism of action.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and specificity of N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-8-(prop-2-en-1-y l)-2H-chromene -3-carboxamide towards different enzymes and receptors. These studies suggest that the compound may interact with proteins involved in metabolic pathways, signal transduction, and cell proliferation. The cyclohexenyl ring, in particular, is known to influence the conformational flexibility of the molecule, which can be critical for its binding efficacy. Additionally, the amide group provides a hydrogen bond donor/acceptor site, enhancing its ability to interact with polar biological targets.
In vitro experiments have begun to unravel the pharmacological profile of N - 2 -(cyclohex - 1 - en - 1 - yl) ethyl - 2 - oxo - 8 -(prop - 2 - en - 1 - yl) - 2 H - chromene - 3 - carboxamide. Initial assays have shown promising results in inhibiting certain kinases and enzymes associated with inflammatory responses. The prop - 2 - enyl group may contribute to this activity by modulating the electronic properties of the chromene core. Furthermore, the compound’s ability to cross the blood-brain barrier has been investigated using computational models, raising possibilities for its use in central nervous system (CNS) disorders. These findings align with the growing interest in developing small molecules that can target neurological conditions while minimizing off-target effects.
The synthesis of N - 2 -(cyclohex - 1 - en - 1 - yl) ethyl - 2 - oxo - 8 -(prop - 2 - en l) yl) - 2 H-chromene -3-carboxamide presents both challenges and opportunities for chemists. The multi-step synthesis involves key transformations such as condensation reactions, cyclization, and functional group modifications. Advanced synthetic techniques like transition metal-catalyzed cross-coupling reactions have been employed to construct the complex chromene core efficiently. The optimization of these synthetic routes is crucial for achieving high yields and purity, which are essential for subsequent biological evaluations.
From a medicinal chemistry perspective, the structural features of N – 2 -(cyclohex – 1 – en – 1 – yl) ethyl – 2 – oxo – 8 -(prop – 2 – en – l ) yl ) – 2 H – chromene –3-carboxamide make it an attractive scaffold for structure-based drug design. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can fine-tune its structure to improve potency and selectivity. For example, modifications to the cyclohexenyl ring or the amide moiety could enhance binding interactions with specific targets while reducing toxicity.
The potential therapeutic applications of this compound are vast. Preclinical data suggest that it may have utility in treating inflammatory diseases such as rheumatoid arthritis and Crohn’s disease by inhibiting pro-inflammatory cytokine production. Additionally, its anti-proliferative effects make it a candidate for oncology research. Early studies have shown activity against certain cancer cell lines by disrupting key signaling pathways involved in tumor growth. While these findings are encouraging, further research is needed to validate these effects in vivo and assess long-term safety profiles.
The role of natural product-inspired scaffolds like chromenes in drug discovery cannot be overstated. Many successful drugs on the market today were derived from natural products or inspired by their structures. N– 2 -(cyclohex–1–en–1–yl)ethyl–2–oxo–8-(prop–en– l ) yl )– H-chromene–3-carboxamide exemplifies this trend by combining elements from well-studied heterocyclic systems into a novel entity with potential therapeutic value. Future research should focus on expanding its chemical space through combinatorial libraries or biosynthetic pathways derived from microorganisms that produce related compounds.
In conclusion, N– H-chromene–3-carboxamide (CAS No. . This compound’s unique structural features offer opportunities for developing new treatments across multiple therapeutic areas. As research progresses, N- . These advancements will not only contribute to our understanding of but also pave way for innovative therapeutic strategies.
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